1,4-Dimethyl-1H-1,2,3-benzotriazole-5-carbonitrile
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Overview
Description
1,4-Dimethyl-1H-1,2,3-benzotriazole-5-carbonitrile is a heterocyclic compound that belongs to the benzotriazole family. Benzotriazoles are known for their diverse applications in medicinal chemistry, material science, and as corrosion inhibitors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-1H-1,2,3-benzotriazole-5-carbonitrile typically involves the reaction of 1,4-dimethyl-1H-1,2,3-benzotriazole with a suitable nitrile source under controlled conditions. One common method involves the use of acetonitrile as the nitrile source in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-1H-1,2,3-benzotriazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzotriazole derivatives.
Scientific Research Applications
1,4-Dimethyl-1H-1,2,3-benzotriazole-5-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anticancer, antifungal, and antibacterial properties.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-1H-1,2,3-benzotriazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Benzotriazole: A parent compound with similar structural features but lacking the dimethyl and nitrile groups.
4,5,6,7-Tetrabromo-1H-1,2,3-benzotriazole: Known for its use as a CK2 inhibitor.
1H-Benzimidazole: Another heterocyclic compound with similar applications in medicinal chemistry
Uniqueness
1,4-Dimethyl-1H-1,2,3-benzotriazole-5-carbonitrile is unique due to the presence of both dimethyl and nitrile groups, which confer distinct electronic and steric properties. These modifications enhance its reactivity and potential for diverse applications compared to its parent compound .
Properties
Molecular Formula |
C9H8N4 |
---|---|
Molecular Weight |
172.19 g/mol |
IUPAC Name |
1,4-dimethylbenzotriazole-5-carbonitrile |
InChI |
InChI=1S/C9H8N4/c1-6-7(5-10)3-4-8-9(6)11-12-13(8)2/h3-4H,1-2H3 |
InChI Key |
XNRJOIARHICDRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1N=NN2C)C#N |
Origin of Product |
United States |
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